molecular formula C14H17N5OS B4519181 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

Cat. No.: B4519181
M. Wt: 303.39 g/mol
InChI Key: JLDRXXODNFWCEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a tetrazole ring and a thiomorpholin moiety. The thiomorpholin component introduces sulfur into the structure, which can enhance lipophilicity and influence pharmacokinetic properties. This compound’s synthesis likely involves multicomponent reactions or cyclization strategies, as seen in analogous tetrazole-containing systems .

Properties

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-10-3-4-12(14(20)18-5-7-21-8-6-18)13(11(10)2)19-9-15-16-17-19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDRXXODNFWCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCSCC2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the tetrazole and thiomorpholine intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

Its tetrazole ring can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists .

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with biological macromolecules, while the thiomorpholine moiety can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

Tetrazole derivatives are widely explored for their biological activities. The following compounds share structural similarities with the target molecule:

Compound Name/Structure Key Structural Differences Biological Activity Reference
(4-Hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone Replaces tetrazole with thiadiazole; lacks thiomorpholin Antitumor activity (IC₅₀: 8–12 µM against breast cancer cell lines)
2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile derivatives Incorporates dihydropyridine instead of thiomorpholin Antibacterial (MIC: 4–8 µg/mL against S. aureus and K. pneumoniae)
Target Compound: 3,4-Dimethyl-2-(tetrazol-1-yl)phenylmethanone Unique 3,4-dimethylphenyl and thiomorpholin substitution Predicted enhanced metabolic stability and CNS penetration due to thiomorpholin N/A

Key Observations :

  • Thiadiazole vs. Tetrazole : Thiadiazole-containing analogs (e.g., Bhole & Bhusari’s compounds) exhibit strong antitumor activity but may suffer from metabolic instability compared to tetrazole derivatives .
  • Thiomorpholin vs.
  • 3,4-Dimethyl Substitution : The dimethyl groups on the phenyl ring may sterically hinder enzymatic degradation, prolonging half-life compared to unsubstituted analogs.
Pharmacological and Computational Insights
  • Antimicrobial Activity : Tetrazole-dihydropyridine hybrids (e.g., Thi-Qar’s derivatives) show potent antibacterial effects, with MIC values as low as 4 µg/mL. Molecular docking revealed strong binding to bacterial DNA gyrase (binding affinity: −9.2 kcal/mol) . The target compound’s thiomorpholin group may similarly target microbial enzymes but with altered binding kinetics.
  • Antitumor Potential: Thiadiazole-based methanones from Bhole & Bhusari’s study inhibit topoisomerase II (IC₅₀: ~10 µM). The tetrazole-thiomorpholin combination in the target compound could offer comparable or improved efficacy due to dual hydrogen-bonding and hydrophobic interactions .

Biological Activity

Overview

The compound 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a synthetic organic molecule notable for its unique structural features, including a tetrazole ring and a thiomorpholine moiety. This combination suggests potential biological activities that could be leveraged in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5OSC_{14}H_{17}N_{5}OS, with a molecular weight of approximately 303.39 g/mol. The presence of the tetrazole ring is significant because tetrazoles are known to mimic carboxylic acids, which can enhance their pharmacological profiles. The thiomorpholine component may contribute to the compound's ability to penetrate biological membranes, thereby influencing its bioactivity.

Biological Activity

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Tetrazole RingAntimicrobial, Anticancer
Thiomorpholine MoietyNeuroactive properties
Dimethyl-Substituted PhenylAntioxidant activity

The mechanism by which this compound exerts its biological effects may involve several interactions:

  • Hydrogen Bonding: The tetrazole ring can form hydrogen bonds with biological macromolecules, enhancing target specificity.
  • Ionic Interactions: These interactions can modulate enzyme and receptor activity.
  • Membrane Permeability: The thiomorpholine moiety may improve cellular uptake, facilitating the compound's action within cells.

Case Studies and Experimental Data

  • Antimicrobial Activity:
    Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone may have comparable effects.
  • Anticancer Properties:
    A study focusing on tetrazole-containing compounds demonstrated their potential as anticancer agents by inducing apoptosis in cancer cells. The specific mechanisms involved were linked to the modulation of signaling pathways associated with cell proliferation and survival.
  • Neuroactive Effects:
    Compounds with thiomorpholine structures have been noted for their neuroactive properties. Research indicates that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Comparative Analysis

To better understand the unique properties of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone, it is useful to compare it with other similar compounds:

Compound Key Features Biological Activity
3,5-Dimethyl-1H-pyrazol-1-yl]imidazo[2,1-b][1,3,4]thiadiazolePyrazole and imidazole ringsAnticancer
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazoleTriazole derivativesAntimicrobial
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamineBenzimidazole structureNeuroactive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
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[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone

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